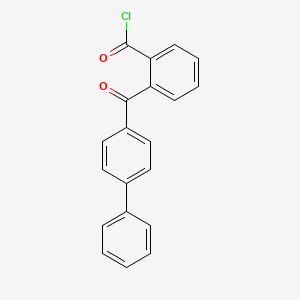
2-(4-Phenylbenzoyl)benzoyl chloride
Vue d'ensemble
Description
2-(4-Phenylbenzoyl)benzoyl chloride, also known as PBB-Cl, is a chemical compound that is widely used in scientific research. It is a derivative of benzophenone, which is a well-known photosensitizer. PBB-Cl is a versatile compound that has a wide range of applications in various fields of research.
Applications De Recherche Scientifique
Synthesis of Phenanthrene Derivatives
2-Arylbenzoyl chlorides, such as 2-(4-phenylbenzoyl)benzoyl chloride, have been utilized in the synthesis of phenanthrene derivatives. These derivatives are formed through annulative coupling with internal alkynes in the presence of a catalyst system, demonstrating their utility in organic synthesis (Nagata et al., 2014).
Synthesis of Benzizoselenazol-3(2H)-ones
This compound has applications in the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones. The treatment of acylbenzo[b]selenophen-3(2H)-ones with nitrogen nucleophiles results in the formation of 2-substituted 3-hydroxybenzo[b]selenophenes, showcasing its versatility in chemical reactions (Lisiak & Młochowski, 2009).
Synthesis of Benzo[b]selenophenes
2-(Chloroseleno)benzoyl chloride is a bifunctional electrophile that reacts with C-H acids. This reaction leads to the production of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes, highlighting its role in facilitating novel chemical transformations (KlocKrystian et al., 2001).
Fluorescent Derivatization for Chromatography
2-(4-Phenylbenzoyl)benzoyl chloride is used in fluorescent derivatization of compounds having hydroxyl and/or amino groups. This is significant for analytical chemistry, especially in thin-layer and high-performance liquid chromatography for detecting these functional groups (Tsuruta & Kohashi, 1987).
Analysis of Ceramides
In lipid research, this compound has been employed in the N-benzoylation of ceramides containing nonhydroxy fatty acids. This process is useful for the analysis and quantification of ceramides in biological samples (Iwamori et al., 1979).
Synthesis
of Cellulose BenzoatesCellulose benzoates are synthesized using 2-(4-Phenylbenzoyl)benzoyl chloride in an ionic liquid medium. This process is vital for the development of cellulose derivatives with varying degrees of substitution, which have potential applications in materials science (Zhang et al., 2009).
Base-Catalysed Hydrolysis of Phenyl Esters
This compound is also instrumental in studying the base-catalysed hydrolysis of phenyl esters of para-substituted benzoic acids. Such studies are crucial for understanding the kinetics and mechanism of ester hydrolysis in organic chemistry (Bauerová & Ludwig, 2000).
Anticancer Evaluation
In the field of medicinal chemistry, derivatives of 2-(4-Phenylbenzoyl)benzoyl chloride have been synthesized and evaluated for their anticancer activity. This demonstrates its significance in the development of potential anticancer agents (Ravinaik et al., 2021).
Synthesis of Benzofuran Derivatives
This chemical is used in the synthesis of benzofuran derivatives under Wittig conditions. The formation of these derivatives showcases its utility in creating specialized organic compounds (Begala et al., 2018).
Synthesis of Quinazoline Derivatives
2-(4-Phenylbenzoyl)benzoyl chloride is employed in the synthesis of quinazoline derivatives. These compounds are important in various fields of chemistry and pharmacology, illustrating the compound's relevance in synthetic organic chemistry (Hanusek et al., 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through covalent bonding, given the presence of the reactive chloride group .
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. For instance, if it targets an enzyme involved in a metabolic pathway, it could potentially inhibit or enhance the pathway, leading to downstream effects .
Pharmacokinetics
Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of 2-(4-Phenylbenzoyl)benzoyl chloride’s action would depend on its specific targets and mode of action. For example, if it inhibits a critical enzyme, it could lead to a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, a highly acidic or basic environment could potentially affect the compound’s reactivity .
Propriétés
IUPAC Name |
2-(4-phenylbenzoyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO2/c21-20(23)18-9-5-4-8-17(18)19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRZTWPSDNSAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylbenzoyl)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




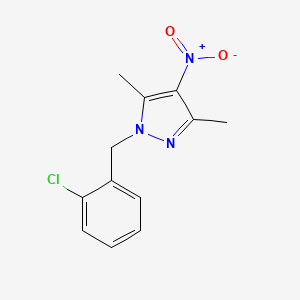
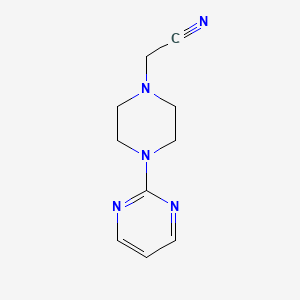
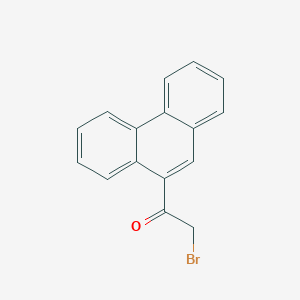
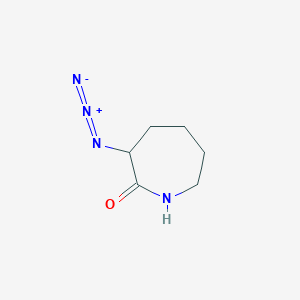

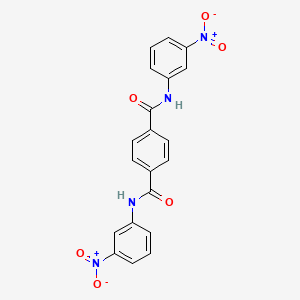
![N-[4-(methylsulfonyl)phenyl]urea](/img/structure/B3370203.png)



![2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine](/img/structure/B3370226.png)

![tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B3370235.png)